3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrolo ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethylpiperidine with a suitable pyrazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as acetonitrile or tetrahydrofuran and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with unique properties, such as liquid crystals and UV stabilizers .
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
- 3-(1-Propylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
- 3-(1-Butylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole
Uniqueness
The uniqueness of 3-(1-Ethylpiperidin-4-yl)-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group on the piperidine ring may enhance its binding affinity to certain targets compared to other similar compounds .
Properties
Molecular Formula |
C12H20N4 |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-4-yl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C12H20N4/c1-2-16-7-4-9(5-8-16)11-10-3-6-13-12(10)15-14-11/h9H,2-8H2,1H3,(H2,13,14,15) |
InChI Key |
YEASZUGCCQQKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=C3CCNC3=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.